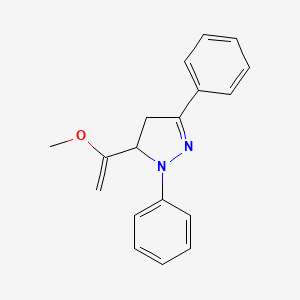
4-Tert-butylphenol;formaldehyde;1,2-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenol;formaldehyde;1,2-xylene is a compound that is primarily used in the production of phenol-formaldehyde resins. These resins are widely used in adhesives, varnishes, and as binding agents in various industrial applications. The compound is known for its excellent binding qualities and tackiness, making it ideal for bonding leather and rubber .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylphenol can be synthesized by the acid-catalyzed alkylation of phenol with isobutene . Formaldehyde is typically produced through the oxidation of methanol. The synthesis of 1,2-xylene involves the catalytic reforming of naphtha or the methylation of toluene .
Industrial Production Methods
Industrial production of 4-Tert-butylphenol;formaldehyde;1,2-xylene involves the controlled condensation of 4-Tert-butylphenol with formaldehyde in the presence of an acid catalyst . This process results in the formation of a phenol-formaldehyde resin, which is then polymerized with 1,2-xylene to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenol;formaldehyde;1,2-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Alcohols and phenols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-Tert-butylphenol;formaldehyde;1,2-xylene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of calixarenes, which are important in host-guest chemistry and molecular recognition.
Biology: Employed in enzyme mimetics and as a carbon and energy supplement in microbial cultures.
Medicine: Investigated for its potential endocrine-disrupting properties and depigmenting effects.
Industry: Widely used in the production of adhesives, varnishes, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenol;formaldehyde;1,2-xylene involves its ability to form strong covalent bonds with various substrates. The phenolic hydroxyl group can participate in hydrogen bonding and other intermolecular interactions, enhancing its adhesive properties. The compound can also undergo electrophilic aromatic substitution reactions, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol-formaldehyde resin: Similar in structure and used in similar applications.
Bisphenol A: Used in the production of epoxy resins and polycarbonates.
4-tert-Butylphenol: A precursor in the synthesis of 4-Tert-butylphenol;formaldehyde;1,2-xylene.
Uniqueness
This compound is unique due to its specific combination of 4-Tert-butylphenol, formaldehyde, and 1,2-xylene, which imparts superior adhesive properties and chemical stability. Its ability to form strong covalent bonds and participate in various chemical reactions makes it highly versatile in industrial and research applications .
Properties
CAS No. |
60806-48-6 |
|---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-tert-butylphenol;formaldehyde;1,2-xylene |
InChI |
InChI=1S/C10H14O.C8H10.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;1-7-5-3-4-6-8(7)2;1-2/h4-7,11H,1-3H3;3-6H,1-2H3;1H2 |
InChI Key |
GLFYNVUCJLGENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C.CC(C)(C)C1=CC=C(C=C1)O.C=O |
Related CAS |
60806-48-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)


![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)

![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)

